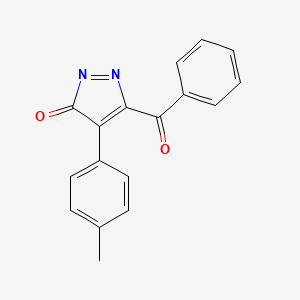

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with p-tolylhydrazine, followed by cyclization with an appropriate diketone under acidic or basic conditions. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Types of Reactions:

Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzoyl and p-tolyl groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in an organic solvent.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

- 4-Phenyl-3H-pyrazol-3-one

- 5-Benzoyl-4-phenyl-3H-pyrazol-3-one

- 4-(p-Tolyl)-3H-pyrazol-3-one

Comparison: 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is unique due to the presence of both benzoyl and p-tolyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Biological Activity

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, known for its diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure contributes to its pharmacological properties, particularly its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory effects. In a study comparing various pyrazolone compounds, 5-benzoyl derivatives showed inhibition rates ranging from 58.95% to 87.35% against inflammatory markers, outperforming the reference drug phenylbutazone in certain cases .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | Inhibition (%) | Reference Drug (Phenylbutazone) |

|---|---|---|

| This compound | 78.06 - 86.67 | 70.56 |

2. Analgesic Activity

In addition to anti-inflammatory properties, this compound has demonstrated analgesic effects. The mechanism appears to involve non-selective inhibition of COX enzymes, which are crucial in pain and inflammation pathways .

3. Antimicrobial Activity

The antimicrobial potential of pyrazolone derivatives has been extensively studied. The compound showed promising results against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity .

Table 2: Antimicrobial Activity of Selected Pyrazolone Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including the target compound. It has shown effectiveness against various cancer cell lines such as MCF7 and NCI-H460, with growth inhibition concentrations (GI50) indicating significant cytotoxicity .

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 42.30 |

Case Studies

A notable case study examined the efficacy of a series of pyrazolone derivatives in a model of induced inflammation in mice, where the tested compounds demonstrated substantial reductions in paw swelling compared to controls . Another study focused on the cytotoxic effects of these compounds on lymphoma cells, revealing a selective inhibition pattern favoring SIRT1 over SIRT2, which is critical for therapeutic targeting in cancer treatment .

Properties

CAS No. |

64591-50-0 |

|---|---|

Molecular Formula |

C17H12N2O2 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

5-benzoyl-4-(4-methylphenyl)pyrazol-3-one |

InChI |

InChI=1S/C17H12N2O2/c1-11-7-9-12(10-8-11)14-15(18-19-17(14)21)16(20)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

UXCDPQXAYWYVMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=NC2=O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.